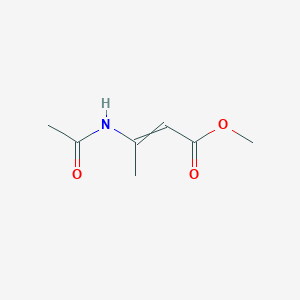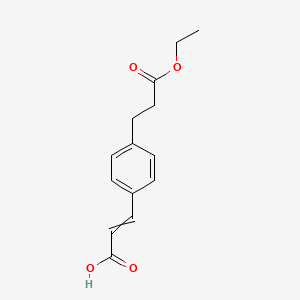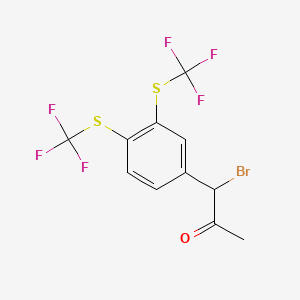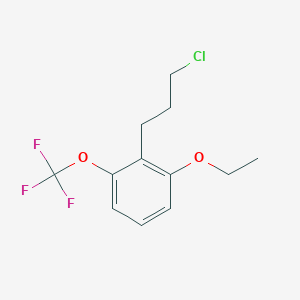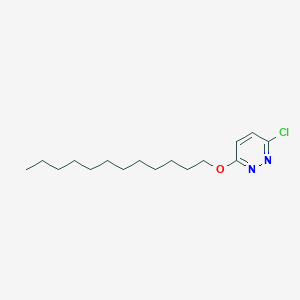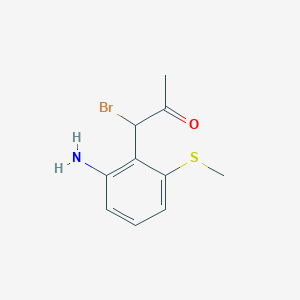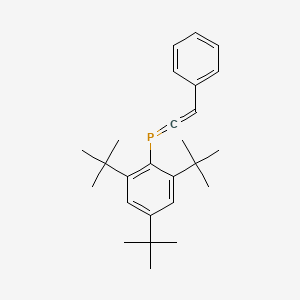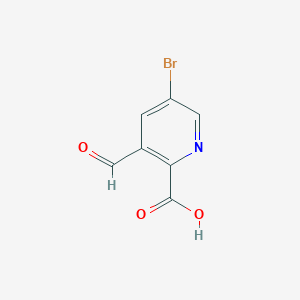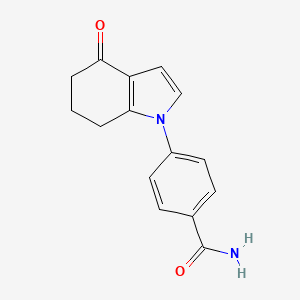
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . It is a derivative of benzamide and features a tetrahydroindole moiety, which is a significant structure in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods often involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent addition, to maximize yield and purity .
Chemical Reactions Analysis
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
4-(4-Oxo-4,5,6,7-tetrahydro-1h-indol-1-yl)benzamide can be compared with other similar compounds, such as 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives . These compounds share structural similarities but may differ in their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide moiety, which can influence its interaction with biological targets and its overall chemical properties .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(4-oxo-6,7-dihydro-5H-indol-1-yl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)10-4-6-11(7-5-10)17-9-8-12-13(17)2-1-3-14(12)18/h4-9H,1-3H2,(H2,16,19) |
InChI Key |
XZMANVFFYDHEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN2C3=CC=C(C=C3)C(=O)N)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)
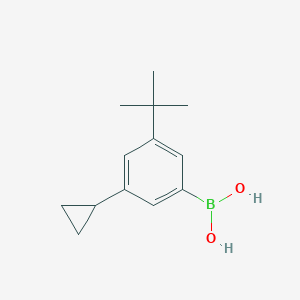

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
